7-Bromochroman-3-one
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Overview
Description
7-Bromochroman-3-one, also known as 2H-chromen-2-one, is a heterocyclic organic compound that belongs to the class of flavonoids. It is a fusion of a benzene nucleus with a dihydropyran .
Synthesis Analysis
7-Bromochroman-3-one can be synthesized through a two-stage process . The first stage involves the reaction of 7-bromo-2H-chromene-3-carboxylic acid with diphenyl phosphoryl azide and triethylamine in toluene at 85℃ for 12 hours. The second stage involves the addition of hydrogen chloride in water and toluene for 2 hours under reflux conditions .
Molecular Structure Analysis
The molecular formula of 7-Bromochroman-3-one is C9H7BrO2 . Its average mass is 227.055 Da and its monoisotopic mass is 225.962936 Da .
Physical And Chemical Properties Analysis
7-Bromochroman-3-one is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 213.07 . It is stored at room temperature .
Scientific Research Applications
Anticancer Activity
7-Bromochroman-3-one derivatives have been explored for their potential anticancer properties. The chromanone scaffold, which is closely related to 7-Bromochroman-3-one, is known to exhibit a wide range of pharmacological activities, including anticancer effects . By modifying the chromanone core, researchers aim to enhance the compound’s efficacy against cancer cells, making it a valuable asset in oncology research.
Antimicrobial and Antifungal Agents
The chromanone framework, which includes 7-Bromochroman-3-one, has shown significant activity against both gram-positive and gram-negative bacteria . Additionally, certain derivatives have demonstrated antifungal potential, suggesting that 7-Bromochroman-3-one could serve as a starting point for developing new antimicrobial and antifungal agents.
Anti-inflammatory and Analgesic Applications
Compounds based on the chromanone structure are known to possess anti-inflammatory and analgesic properties . This indicates that 7-Bromochroman-3-one could be used to synthesize novel compounds that may help in treating inflammatory conditions and pain management.
Antiviral and Antiretroviral Research
Chromanone derivatives have been identified as potential inhibitors of various viral enzymes, making them relevant in the study of antiviral and antiretroviral therapies . Research into 7-Bromochroman-3-one could lead to breakthroughs in the treatment of diseases like HIV.
Neuroprotective Effects
The chromanone moiety is associated with neuroprotective effects, which could be beneficial in the development of treatments for neurodegenerative diseases . 7-Bromochroman-3-one may contribute to the synthesis of compounds that protect neuronal health.
Cardiovascular Research
Due to its potential anticoagulant and vasodilatory effects, 7-Bromochroman-3-one could be instrumental in cardiovascular research . It may help in creating new treatments for conditions such as hypertension and thrombosis.
Diabetes Management
The chromanone core has shown promise in antidiabetic research, suggesting that 7-Bromochroman-3-one could be used to develop new therapeutic agents for diabetes management .
Synthetic Methodology Development
Recent studies have focused on improving the synthetic methodologies of 4-chromanone-derived compounds, which include 7-Bromochroman-3-one . Enhancing these methods could lead to more efficient and cost-effective production of these compounds for various applications.
Safety and Hazards
Mechanism of Action
Target of Action
7-Bromochroman-3-one is a heterocyclic organic compound that belongs to the class of flavonoids
Biochemical Pathways
These include pathways involved in inflammation, cancer, and metabolic disorders . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the interaction occurs.
Result of Action
. These activities can result in a wide range of molecular and cellular effects, depending on the specific target and the context in which the interaction occurs.
properties
IUPAC Name |
7-bromo-4H-chromen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUXLBZBRFDRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737485 |
Source
|
Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944904-11-4 |
Source
|
Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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